molecular formula C6H6N2O4 B1197346 6-Carboxymethyluracil CAS No. 4628-39-1

6-Carboxymethyluracil

Cat. No. B1197346
CAS RN: 4628-39-1
M. Wt: 170.12 g/mol
InChI Key: NQAUNZZEYKWTHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives related to 6-Carboxymethyluracil, such as mesogenic compounds containing 6-amino-1,3-dimethyluracil, has been explored. These compounds are synthesized using techniques like condensation and characterized using FT-IR, 1H NMR, and 13C NMR spectroscopy (Mohammad et al., 2014).
  • Another study focuses on the synthesis of 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil and its reactions with electron-deficient olefins to produce pyrido[2,3-d]pyrimidines (Walsh et al., 1988).

Molecular Structure Analysis

  • The molecular structures of these compounds are substantiated using various spectroscopic methods, providing insights into the arrangement of atoms and functional groups in the molecule.

Chemical Reactions and Properties

  • Research on carboxymethyl xylan synthesis, while not directly on 6-Carboxymethyluracil, provides insight into the carboxymethylation process, which is relevant for understanding the chemical behavior of 6-Carboxymethyluracil derivatives (Petzold et al., 2006).
  • The green synthesis of aryl/alkyl/heteroaryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes provides information on the environmentally friendly synthesis of related compounds (Das & Thakur, 2011).

Physical Properties Analysis

  • Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) have been used to investigate the mesomorphic properties of synthesized compounds related to 6-Carboxymethyluracil (Mohammad et al., 2014).

Chemical Properties Analysis

  • Studies on the physicochemical properties of derivatives like 6-amino-5-nitroso-1,3-dimethyluracil provide insight into the chemical nature and behavior of similar compounds (Hu Xi-en, 2011).
  • The reaction of 6-amino-1,3-dimethyluracil with alkanals reveals its reactivity and potential for forming complex structures (Azev et al., 2015).

Scientific Research Applications

  • Biochemical Studies : The study of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase, both crucial in gluconeogenesis, highlighted the multifunctional nature of glucose-6-phosphatase, including a biosynthetic activity now known as carbamyl-P:glucose phosphotransferase. This research contributed significantly to the understanding of blood glucose homeostasis in health and disease (Nordlie & Foster, 2010).

  • Pharmaceutical Applications : The preparation and characterization of 6-mercaptopurine-carboxymethyl chitosans (6-MP-CMC) have been investigated for their potential in drug release, especially in the context of glutathione (GSH) concentrations, suggesting applications in targeted drug delivery systems (Zheng et al., 2011).

  • Materials Science : Carboxymethyl cellulose (CMC), a derivative of cellulose, has been studied for its potential in supporting imidazolium-based ionic liquid catalysts in CO2 fixation, indicating applications in green chemistry and sustainable material development (Roshan et al., 2012).

  • Biomedical Engineering : Carboxymethyl chitosan, due to its enhanced biological and physicochemical properties, has shown promise in various biomedical applications such as hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy (Upadhyaya et al., 2013).

  • Analytical Chemistry : The study of hydrogen bonds in carboxymethyl cellulose sodium film using two-dimensional correlation infrared spectroscopy has provided insights into the molecular structure and interactions relevant for industrial and laboratory applications (Li et al., 2009).

  • Prodrug Carrier Research : Examination of oxidized cellulose as a macromolecular prodrug carrier, specifically the preparation of an oxidized cellulose-phenylpropanolamine conjugate, indicates its utility in drug delivery systems (Zhu et al., 2001).

  • Moisture-Retention Studies : Research on the relationship between molecular structure and moisture-retention ability of carboxymethyl chitin and chitosan suggests potential uses in cosmetics and clinical medicine, highlighting the importance of the 6-carboxymethyl group in moisture retention (Chen et al., 2002).

Safety And Hazards

Specific safety and hazard information for 6-Carboxymethyluracil is not available in the retrieved sources .

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUNZZEYKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063539
Record name 6-Carboxymethyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxymethyluracil

CAS RN

4628-39-1
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid
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Record name Uracil-4-acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Carboxymethyluracil
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Record name 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Carboxymethyluracil
Source EPA DSSTox
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Record name 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
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Record name URACIL-4-ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MW Gray, BG Lane - Biochemistry, 1968 - ACS Publications
… from hot water gave 6-carboxymethyluracil which still … samples of 6-carboxymethyluracil by chromatography of the … adsorption of the ionized 6-carboxymethyluracil to DEAEcellulose and …
Number of citations: 45 pubs.acs.org
E Witkowska, A Orłowska, J Izdebski… - Journal of Peptide …, 2004 - Wiley Online Library
… to express our appreciation to Dr Zygmunt Kazimierczuk (Institute of Chemistry, Agriculture University, Warsaw, Poland) for the gift of 5-carboxymethyluracil and 6-carboxymethyluracil. …
Number of citations: 9 onlinelibrary.wiley.com
E Wyrzykiewicz, Z Kazimierczuk - Journal of heterocyclic …, 1998 - Wiley Online Library
The electron impact (EI) induced mass spectral fragmentation of seventeen, including seven newly synthesized, N‐1 and C‐6 carboxyalkyl‐ and alkoxycarbonylalkyl‐substituted …
Number of citations: 2 onlinelibrary.wiley.com
B Kuntzel, J Weissenbach, RE Wolff… - Biochimie, 1975 - Elsevier
… mobility of authentic 5-earboxymethyluracil is about + 0.31 when compared with the mobility of sodium picrate, taken as + 1, whereas the mobility of authentic 6-carboxymethyluracil is + …
Number of citations: 49 www.sciencedirect.com
JP Dworkin - Origins of Life and Evolution of the Biosphere, 1997 - Springer
Pseudouridine is a modified base found in all tRNA and rRNA. Hence, it is reasonable to think that pseudouridine was important in the early evolution, if not the origin, of life. Since …
Number of citations: 8 link.springer.com
JG Niedzwicki, MH Iltzsch, MH El Kouni… - Biochemical pharmacology, 1984 - Elsevier
… Compounds were tested as ODCase inhibitors at a concentration of 5 mM with the exceptions of 6-carboxymethyluracil and uracil-6methylsulfone which were tested at 2.5 mM because …
Number of citations: 45 www.sciencedirect.com
FNM Naguib, MH El Kouni, S Cha - Biochemical pharmacology, 1989 - Elsevier
… 6-Carboxymethyluracil 6-Chloromethyluracil 6-Chlorouracil 6-Dihydroxyboryluracil 6-Iodouracil … acid (XLVI) nor 6-methyluracil (XLV) bound to DHUDase, yet both 6carboxymethyluracil. …
Number of citations: 53 www.sciencedirect.com
MH Iltzsch, JG Niedzwicki, AW Senft, S Cha… - Molecular and …, 1984 - Elsevier
In Schistosoma mansoni, the major product of in vitro orotate metabolism was orotidine 5′-monophosphate (OMP), whereas in mouse liver it was UMP. In contrast to mammalian cells, …
Number of citations: 16 www.sciencedirect.com
MH Iltzsch, EE Klenk - Biochemical pharmacology, 1993 - Elsevier
Seventy-nine nucleobase analogs were evaluated as potential inhibitors of Toxoplasma gondii uridine phosphorylase (UrdPase), and the apparent K i (appK i ) values for these …
Number of citations: 26 www.sciencedirect.com
MH El Kouni - Comparative Biochemistry and Physiology Part B …, 2017 - Elsevier
Schistosomes are responsible for the parasitic disease schistosomiasis, an acute and chronic parasitic ailment that affects > 240 million people in 70 countries worldwide. It is the …
Number of citations: 25 www.sciencedirect.com

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